5beta-Androst-8(14)-ene-3,17-dione

Description

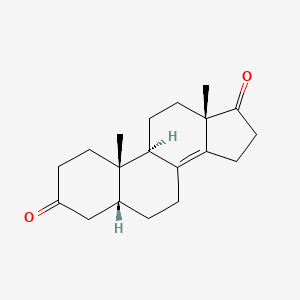

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(5R,9R,10S,13S)-10,13-dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,16H,3-11H2,1-2H3/t12-,16+,18+,19+/m1/s1 |

InChI Key |

UPPWIMHSTQMTHM-RNHZPVLASA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CCC3=C4CCC(=O)[C@]4(CC[C@H]23)C |

Canonical SMILES |

CC12CCC(=O)CC1CCC3=C4CCC(=O)C4(CCC23)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 5beta Androst 8 14 Ene 3,17 Dione

Approaches to De Novo Chemical Synthesis of 5beta-Androst-8(14)-ene-3,17-dione

The complete synthesis of a complex molecule like this compound from simple, non-steroidal starting materials is a significant challenge in organic chemistry. This process, known as total synthesis, requires careful planning and execution to assemble the intricate androstane (B1237026) core and install the necessary functional groups with the correct stereochemistry.

Total Synthesis Methods for the Androstane Core Structure

The total synthesis of the androstane core, a tetracyclic carbon framework, has been a classic endeavor in organic chemistry, showcasing the evolution of synthetic strategies. While the de novo synthesis of this compound itself is not extensively detailed in readily available literature, the principles are built upon established methods for constructing steroids. Early landmark syntheses, such as those of equilenin, laid the groundwork for assembling the characteristic four-ring system. youtube.com These strategies often involve a combination of annulation reactions (ring-forming reactions) and stereocontrolled transformations to build the cyclohexane (B81311) and cyclopentane (B165970) rings of the steroid nucleus.

Key strategies in steroid total synthesis often employ powerful reactions like the Diels-Alder reaction to form six-membered rings with high stereocontrol. For instance, a total synthesis of (±)-5β,8α-androst-9(11)-ene-3,17-dione utilized a SnCl4-catalyzed Diels–Alder reaction as a crucial step in forming the C ring. researchgate.net Other techniques involve sequential ring closures, building the A, B, C, and D rings in a stepwise fashion. The development of retrosynthetic analysis has been instrumental in designing logical pathways to disconnect the complex steroid target into simpler, achievable starting materials. youtube.com

The structural complexity, particularly the multiple chiral centers, presents a major hurdle in the chemical synthesis of such molecules. nih.gov Modern synthetic methods continue to evolve, offering more efficient and stereoselective routes to the androstane skeleton. nih.gov

Stereoselective and Regioselective Introduction of the 8(14)-Ene Double Bond

The introduction of the double bond at the C8-C14 position is a critical and often challenging step in the synthesis of this compound. The regioselectivity (where the double bond is formed) and stereoselectivity (the spatial arrangement of the atoms) are paramount.

Several methods can be envisioned for this transformation, often starting from a precursor with a functional group at a neighboring position. For example, the dehydration of a C8 or C14 alcohol could potentially lead to the desired alkene, though controlling the position and avoiding mixtures of isomers (e.g., Δ8(9) vs. Δ8(14)) is a significant challenge.

Another approach involves the elimination of a leaving group, such as a halide or a sulfonate ester, from C8 or C14. The success of such an elimination reaction depends heavily on the stereochemical relationship between the leaving group and the adjacent proton to be removed, as dictated by the principles of E2 elimination.

Semisynthetic Routes and Precursor Transformations Relevant to this compound Formation

Given the challenges of total synthesis, semisynthesis, which starts from readily available, structurally related natural products, is a more common and practical approach for producing specific steroid derivatives.

Synthetic Conversion from Related Steroid Scaffolds

The conversion of other steroids into this compound is a more direct synthetic route. Potential starting materials could include other androstane derivatives or even steroids with different side chains that can be chemically cleaved. For instance, the conversion of testosterone (B1683101) and androstenedione (B190577) to 5-beta-androstane derivatives has been demonstrated using hamster liver cytosol, indicating that the 5-beta configuration can be achieved. nih.gov While this is a biochemical conversion, it highlights the possibility of chemical reductions to achieve the desired A/B ring fusion.

A plausible synthetic sequence could start from a more common steroid like androst-4-ene-3,17-dione. The first step would be the stereoselective reduction of the Δ4 double bond to establish the 5-beta stereochemistry. Subsequently, the introduction of the Δ8(14) double bond would be necessary. This could potentially be achieved through a series of reactions involving functionalization of the C/D ring junction, for example, through bromination followed by dehydrobromination. The synthesis of 5alpha-androst-1-ene-3,17-dione (B14010769) from stanolone acetate (B1210297) involves such a bromination-dehydrobromination sequence to introduce a double bond. nih.gov A similar strategy could be adapted for the 8(14) position.

The conversion of 3β,18-dihydroxyandrost-5-en-17-one from 3β-acetoxypregn-5-en-20-one has been described, showcasing the feasibility of modifying the androstane skeleton. rsc.org The biotransformation of phytosterols (B1254722) to androst-1,4-diene-3,17-dione (ADD) is another example of converting complex sterols into valuable androstane intermediates. mdpi.com

Optimization of Reaction Conditions for Yield and Purity

For any synthetic route, whether total or semisynthetic, the optimization of reaction conditions is crucial to maximize the yield of the desired product and ensure its purity. This involves a systematic study of various reaction parameters.

Key Optimization Parameters:

| Parameter | Description |

| Solvent | The choice of solvent can significantly influence reaction rates and selectivities. For instance, the stereochemistry of catalytic hydrogenation of Δ4-3-ketosteroids is sensitive to the solvent used. nih.gov |

| Temperature | Reaction temperature affects the rate of reaction and can influence the product distribution, especially in reactions with competing pathways. |

| Catalyst | In catalyzed reactions, the nature of the catalyst is critical. For hydrogenations, different metal catalysts (e.g., palladium, platinum, rhodium) can lead to different stereochemical outcomes. nih.gov |

| Reagents | The choice and stoichiometry of reagents are fundamental. For example, in an elimination reaction, the choice of base can determine the regioselectivity. |

| Reaction Time | Monitoring the reaction over time is necessary to determine the point of maximum product formation and to avoid the formation of degradation products. |

For example, in the synthesis of 5alpha-androst-1-ene-3,17-dione, the use of lithium carbonate as a base with lithium bromide as an additive was found to give the desired product in almost quantitative yield and high purity. nih.gov Similarly, the palladium-catalyzed hydrogenation of steroidal 4-ene-3-ketones in the presence of ionic liquids has been studied to improve 5β-selectivity. nih.gov

Strategic Derivatization of this compound for Mechanistic Investigations

Once synthesized, this compound can be further modified or derivatized to probe its biological activity or to study the mechanisms of specific enzymes. Derivatization involves the chemical modification of the parent molecule to introduce new functional groups or labels.

For instance, the ketone groups at C3 and C17 are prime targets for derivatization. They can be reduced to hydroxyl groups, which can then be esterified or etherified. Alternatively, they can be converted to oximes, hydrazones, or other nitrogen-containing derivatives. The introduction of reporter groups, such as fluorescent tags or radiolabels, can allow for the tracking of the molecule in biological systems.

A study on the synthesis of novel 17-triazolyl-androst-5-en-3-ol epimers via a copper(I)-catalyzed azide-alkyne cycloaddition demonstrates how the C17 position can be modified to create a library of compounds for investigating enzyme inhibition. nih.gov While this example is for a different androstene isomer, the chemical principles are applicable. The synthesis of 9α-chloro- and bromo-androstane derivatives also highlights how new functionalities can be introduced to explore potential biological activities. researchgate.net

By systematically altering the structure of this compound and observing the effects on its interactions with biological targets, researchers can gain valuable insights into structure-activity relationships.

Isotopic Labeling Techniques for Tracing Metabolic Fates (e.g., Tritium (B154650) labeling for related androstane-3,17-dione)

Isotopic labeling is a critical tool for elucidating the metabolic pathways of steroids like this compound. By replacing one or more atoms of the molecule with their heavier isotopes, researchers can track the compound and its metabolites in biological systems without altering its chemical properties. Tritium (³H), a radioactive isotope of hydrogen, and stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are commonly used.

Tritium (³H) Labeling: Tritium labeling is particularly valuable for its high sensitivity in detection. For related compounds like androstane-3,17-dione, tritium can be introduced at various positions. nih.gov These labeled compounds are instrumental in in vitro and in vivo studies to understand biotransformation, distribution, and excretion. The choice of labeling position is crucial to prevent the loss of the label during metabolic processes.

Stable Isotope Labeling (²H, ¹³C): Stable isotope labeling, often coupled with mass spectrometry (MS), provides a non-radioactive method for quantitative analysis. For instance, d5-Girard reagent P can be used to label steroid standards, which then serve as internal standards to correct for variations during sample preparation and analysis. nih.gov This approach significantly improves the accuracy and precision of quantitative methods for steroid hormones in complex biological matrices like plasma or follicular fluid. nih.gov The use of isotopically labeled standards is essential for definitive quantification in anti-doping and clinical chemistry. nih.gov

Table 1: Isotopic Labeling Strategies for Androstane-3,17-dione and Related Steroids

| Isotope | Labeling Reagent/Method | Application | Analytical Technique | Reference |

|---|---|---|---|---|

| Tritium (³H) | Catalytic reduction with ³H gas; Tritiated water exchange | Metabolic fate, receptor binding assays, autoradiography | Liquid Scintillation Counting, Radio-HPLC | nih.gov |

| Deuterium (d3, d5) | d3-Testosterone (as internal standard); d5-Girard Reagent P | Quantitative analysis in biological samples | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |

| Carbon-13 (¹³C) | Synthesis using ¹³C-labeled precursors | Metabolic flux analysis, quantitative proteomics | LC-MS/MS, GC-MS | mdpi.com |

Functional Group Modifications for Enhanced Analytical Detectability

The analysis of steroids like this compound, which contains two ketone functional groups, often requires chemical derivatization to improve its analytical properties for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov Derivatization can enhance volatility, thermal stability, and ionization efficiency, leading to increased sensitivity and improved chromatographic peak shape. nih.govmdpi.com

Silylation: This is one of the most common derivatization techniques for steroids. Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the ketone groups (often after conversion to enols) to form trimethylsilyl (B98337) (TMS) ethers. mdpi.commdpi.com This process increases the volatility and thermal stability of the steroid, making it suitable for GC-MS analysis. nih.gov The use of a reagent mixture such as MSTFA:NH₄I:DTE can effectively silylate target steroids. mdpi.com For steroids with hydroxyl groups, silylation is also highly effective. For example, androstane-3,17-diol (B1195386) can be converted to its 2TMS derivative for analysis. nist.gov

Oximation: The ketone groups at the C-3 and C-17 positions can be converted to oximes using reagents like methoxylamine HCl (MeOX). This modification protects the ketone functionality and can improve chromatographic behavior and provide characteristic mass spectra. restek.com This is often performed in a two-step process, where oximation is followed by silylation of any hydroxyl groups present.

Pentafluorophenyldimethylsilyl (Flophemesyl) Derivatization: For enhanced sensitivity in GC-MS, especially with electron capture detection, fluorinated derivatizing agents are used. The conversion to mixed pentafluorophenyldimethylsilyl-trimethylsilyl (flophemesyl-TMS) derivatives has been successfully applied to the analysis of related androgens in hair samples. nih.gov

Derivatization for LC-MS: While not always mandatory, derivatization can significantly improve the sensitivity of LC-MS analysis by enhancing the ionization efficiency of the target analyte. nih.gov Reagents that introduce a permanently charged group, such as Girard reagents (e.g., Girard reagent P), can improve ionization efficiency by several hundred-fold, allowing for much lower detection limits. nih.gov

Table 2: Common Derivatization Reagents for Steroid Analysis

| Reagent/Method | Target Functional Group | Purpose | Primary Analytical Method | Reference |

|---|---|---|---|---|

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Ketones (enolizable), Hydroxyls | Increase volatility and thermal stability | GC-MS | mdpi.commdpi.com |

| Methoxylamine HCl (MeOX) | Ketones | Protect ketone group, improve chromatography | GC-MS | restek.com |

| Pentafluorophenyldimethylsilyl (Flophemesyl) chloride | Hydroxyls (often used in combination with TMS for ketones) | Enhance sensitivity (electron capture) | GC-MS | nih.gov |

| Girard Reagent P (GP) | Ketones | Improve ionization efficiency | LC-MS/MS | nih.gov |

Biological Function and Interactions in Model Systems Excluding Human Clinical Data

Investigations into Modulatory Effects on Steroidogenic Enzymes and Receptors by Androstane (B1237026) Diones in Non-Human Systems

Androstane diones exert significant modulatory effects on the enzymes and receptors that govern steroid synthesis and action. The stereospecificity of these molecules—specifically the orientation of the hydrogen atom at the 5th carbon (alpha or beta)—is a critical determinant of their biological activity.

The 5beta configuration, resulting from the action of the enzyme 3-oxo-5-beta-steroid-4-dehydrogenase on precursors like 4-androstene-3,17-dione, creates a distinct three-dimensional structure. nih.govCurrent time information in Bangalore, IN. This angular shape, caused by the cis-fusion of the A and B steroid rings, dramatically influences how the molecule interacts with steroid receptors. A prime example is the difference between 5alpha-dihydrotestosterone (5α-DHT) and 5beta-dihydrotestosterone (B52473) (5β-DHT). While 5α-DHT is a potent agonist of the androgen receptor, 5β-DHT binds to it either very weakly or not at all, rendering it largely inactive as a classical androgen. This lack of androgenic activity is directly attributed to its angular molecular shape.

In cellular models, androstane diones have been shown to influence the expression and activity of key steroidogenic enzymes. In human SGBS preadipocyte models, treatment with androstenedione (B190577) led to an upregulation of enzymes involved in steroid synthesis and metabolism, such as HSD11B1 (for cortisol-cortisone interconversion) and HSD17B5 (for androgen interconversion). This resulted in increased secretion of hormones like testosterone (B1683101) and cortisone. Furthermore, androstenedione treatment was found to alter the gene expression of steroid receptors, causing a downregulation of estrogen receptor beta (ERβ) and the androgen receptor (AR).

Studies using synthetic androstenedione analogues have further elucidated these enzyme interactions. An analogue with an ethano bridge was found to be a competitive inhibitor of human placental aromatase, the enzyme responsible for converting androgens to estrogens. Simultaneously, this same compound acted as a substrate for 17beta-hydroxysteroid dehydrogenase (17β-HSD), demonstrating that a single androstane dione (B5365651) can have multiple, distinct effects within the steroidogenic pathway.

Table 2: Modulatory Effects of Androstane Diones on Steroidogenic Pathways

| Compound/Analog | System | Target | Effect | Citation |

|---|---|---|---|---|

| Androstenedione | SGBS cells (human preadipocytes) | HSD11B1, HSD17B5 | Upregulates enzyme transcription | |

| SGBS cells (human preadipocytes) | Estrogen Receptor β (ERβ), Androgen Receptor (AR) | Downregulates gene expression | ||

| Androstenedione Analogue | Human placental microsomes | Aromatase | Competitive inhibition | |

| Isolated enzyme | 17beta-hydroxysteroid dehydrogenase (17β-HSD) | Acts as a substrate | ||

| 5beta-Dihydrotestosterone | N/A (structural comparison) | Androgen Receptor (AR) | Binds weakly or not at all due to stereospecificity |

Utility of 5beta-Androst-8(14)-ene-3,17-dione as a Reference Material in Biochemical Research

The use of this compound specifically as a reference material or standard in biochemical research is not extensively documented in publicly available scientific literature. While related androstane diones serve as important precursors in chemical syntheses and as metabolic reference points in various studies, the specific application of this compound as a certified reference standard for analytical or biochemical assays is not prominent. Its primary relevance in the literature is as a steroidal structure, often synthesized as part of larger studies exploring the activities of various androstane derivatives.

Exploration of Specific Biological Activities in Cellular or Subcellular Models

Beyond their roles in hematopoiesis and steroidogenesis, related 5beta-androstane (B1232116) compounds have been explored for other specific biological activities in non-human models. A notable example is the vasodilatory effect of 5beta-dihydrotestosterone (5β-DHT), which has been demonstrated in arterial tissues from animal models.

In mesenteric arteries from aged-orchidectomized rats, 5β-DHT was shown to improve vasodilator function. Unlike testosterone or 5α-DHT, 5β-DHT significantly increased the acetylcholine-induced vasodilation, a response dependent on the endothelium. This beneficial vascular effect is linked to an antioxidant action; 5β-DHT was found to reduce the production of the superoxide (B77818) anion, which could increase the bioavailability of nitric oxide (NO), a key vasodilator.

The mechanism of this vasorelaxation appears to be non-genomic and involves direct action on vascular smooth muscle cells. Studies suggest that 5β-DHT causes relaxation by blocking both voltage- and receptor-dependent calcium channels. This action restricts the influx of extracellular calcium, which is necessary for the contractile machinery of the muscle cells to function. This effect on L-type calcium channels appears to be a key part of the nongenomic relaxing action of androgens like 5β-DHT. Importantly, these vasodilatory and antioxidant effects were observed without a corresponding increase in the proliferation rate of androgen-dependent prostatic tumor cells, highlighting the potential for specific, non-androgenic therapeutic applications.

Table 3: Vasodilatory Effects of 5beta-Dihydrotestosterone (5β-DHT) in Model Systems

| Model System | Key Finding | Proposed Mechanism | Citation |

|---|---|---|---|

| Mesenteric arteries (aged-orchidectomized rats) | Improved endothelium-dependent vasodilator function. | Antioxidant effect; reduction of superoxide anion production. | |

| Rat aorta | Endothelium-independent vasodilation. | Blockade of voltage- and receptor-dependent calcium channels. | |

| Human myometrial smooth-muscle cells | Reduced the increase in intracellular calcium concentration. | Blockade of L-type calcium channels. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Etiocholanedione |

| 5beta-Dihydrotestosterone (5β-DHT) |

| 5alpha-Dihydrotestosterone (5α-DHT) |

| Testosterone |

| Oxymetholone |

| 5-Androstenediol (5-AED) |

| Androstenedione (4-Androstene-3,17-dione) |

| Cortisol |

| Cortisone |

| Estrogen Receptor Beta (ERβ) |

| Androgen Receptor (AR) |

| Aromatase |

| 17beta-hydroxysteroid dehydrogenase (17β-HSD) |

| Nitric Oxide |

Advanced Analytical Methodologies for Investigation of 5beta Androst 8 14 Ene 3,17 Dione

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatography is the cornerstone of steroid analysis, providing the necessary separation of target analytes from complex biological matrices and, crucially, from their isomers. Steroid isomers often exhibit identical mass-to-charge ratios, making their differentiation by mass spectrometry alone impossible. thermofisher.comnih.gov Therefore, achieving chromatographic separation prior to detection is essential for accurate analysis. thermofisher.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and powerful tool for comprehensive steroid profiling. labinsights.nl For analysis by GC, the inherent polarity and low volatility of steroids must be addressed through chemical derivatization. nih.gov A common procedure involves a two-step process: oximation to protect the keto groups, followed by silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to convert hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. This process not only improves chromatographic behavior but also generates characteristic fragmentation patterns in the mass spectrometer that aid in structural elucidation. researchgate.net

Once derivatized, the sample is introduced into the GC system, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. Different isomers, such as 5-alpha and 5-beta variants, will exhibit distinct retention times, allowing for their separation. researchgate.net Following separation, the eluting compounds are ionized (typically by electron ionization, EI), and the mass spectrometer separates and detects the resulting charged fragments, producing a unique mass spectrum for each compound. This spectrum serves as a chemical fingerprint for identification. researchgate.net In doping control, GC-MS is routinely used to screen for a wide array of anabolic steroids and their metabolites. hpst.cz

Table 1: Illustrative GC-MS Parameters for Steroid Analysis This table provides a general example of GC-MS conditions; specific parameters must be optimized for the analyte of interest.

| Parameter | Typical Setting | Purpose |

| Injector | Pulse-Splitless, 280°C | Ensures efficient vaporization and transfer of analytes onto the column. |

| GC Column | Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Provides separation based on boiling point and polarity. |

| Oven Program | Initial 100°C, ramp at 20°C/min to 320°C | Creates a temperature gradient to elute compounds with varying volatilities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into reproducible and characteristic patterns for identification. |

| MS Acquisition | Full Scan (e.g., m/z 50-650) or Selected Ion Monitoring (SIM) | Full scan provides comprehensive spectral data for unknown identification; SIM provides higher sensitivity for target analytes. hpst.cz |

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the quantification of steroids in complex biological fluids like serum and plasma. labinsights.nlnih.govresearchgate.net Its advantages include high sensitivity, specificity, and the ability to analyze underivatized steroids, simplifying sample preparation. nih.govnih.gov

The separation of steroid isomers is a significant challenge that can be addressed by optimizing the LC method. restek.com Reverse-phase chromatography is commonly employed, but achieving resolution between closely related structures like epimers or positional isomers often requires specialized column chemistries. Biphenyl-bonded stationary phases, for example, offer unique selectivity for steroids by leveraging pi-pi interactions, which can enhance the separation of structural isomers that are difficult to resolve on traditional C18 columns. thermofisher.comrestek.com

For exceptionally challenging separations, multidimensional techniques like tandem liquid chromatography (LC/LC-MS/MS) or ion mobility spectrometry (IMS) can be integrated into the workflow. nih.govnih.gov LC-IMS-MS provides an additional dimension of separation based on the size, shape, and charge of the ion (its collision cross-section, CCS), which can resolve isomers that co-elute chromatographically. nih.govnih.gov

High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation

While chromatography provides separation, spectroscopy is required for the definitive confirmation and elucidation of a molecule's precise structure, including its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure. wordpress.com For novel compounds like synthesized steroid derivatives, NMR is essential for confirming the correct stereochemical configuration of the steroid nucleus. anu.edu.aunih.gov

Through a suite of experiments, NMR can reveal the connectivity of atoms and their spatial relationships. For example, two-dimensional techniques like Correlation Spectroscopy (COSY) identify protons that are coupled through bonds, while the Nuclear Overhauser Effect (NOE) identifies protons that are close to each other in space, regardless of bonding. researchgate.net This information is critical for assigning the relative stereochemistry at chiral centers within the rigid steroid framework. wordpress.com The chemical shift of each proton and carbon is highly sensitive to its local electronic and steric environment, providing a detailed fingerprint of the molecule's structure. researchgate.net

Table 2: Example ¹H NMR Data for an Androstane (B1237026) Steroid (Testosterone) Illustrating Structural Assignment Principles This table shows representative data for a related steroid to demonstrate how unique chemical shifts (δ) and coupling constants (J) allow for the assignment of specific protons in the structure. Similar principles would apply to the analysis of 5-beta-Androst-8(14)-ene-3,17-dione. researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| H-4 | 5.727 | 1.8, 1.2 |

| H-7α | 2.091 | 18.5, 10.9, 5.0 |

| H-12α | 1.084 | 12.7, 12.7, 4.5 |

| H-12β | 1.768 | 12.7, 4.0, 4.0 |

| H-17α | 3.665 | 8.7, 8.7, 8.7 |

| 18-CH₃ | 0.795 | - |

| 19-CH₃ | 1.201 | - |

Tandem mass spectrometry (MS/MS) is a cornerstone of modern metabolite identification. bioscientifica.com This technique involves multiple stages of mass analysis. In the first stage, a precursor ion, typically the molecular ion ([M+H]⁺ or [M-H]⁻) of a potential metabolite, is selected. This isolated ion is then fragmented by collision with an inert gas in a collision cell. In the final stage, the resulting product ions are mass-analyzed to generate a product ion spectrum. plos.org

This fragmentation spectrum is highly characteristic of the molecule's structure and can be used as a fingerprint for identification by matching it against a library of spectra from authentic reference standards. plos.org For unknown metabolites, the fragmentation pattern provides vital clues to its structure, helping to identify the sites of metabolic transformations such as hydroxylation, oxidation, or reduction. wada-ama.org The high sensitivity and specificity of LC-MS/MS make it ideal for identifying long-term metabolites in biological samples, which is particularly important in fields like anti-doping research. nih.govwada-ama.org

Table 3: Example LC-MS/MS Parameters for Androgen Analysis This table provides an example of the type of data generated in an MS/MS experiment for related androgens. Similar transitions would be developed for 5-beta-Androst-8(14)-ene-3,17-dione and its metabolites. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Androstenedione (B190577) | 287.2 | 97.1 | Positive |

| Testosterone (B1683101) | 289.2 | 97.1 | Positive |

| DHEA | 271.2 | 213.2 | Positive |

Quantitative Analysis Methods for Trace Level Detection in Biological Samples

A primary challenge in steroid analysis is their presence at very low concentrations in biological samples, often ranging from picomolar to nanomolar levels. nih.gov Mass spectrometry-based methods, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification at these trace levels. labinsights.nlbioscientifica.comnih.gov

A robust quantitative method requires rigorous validation to ensure its accuracy and reliability. This involves the use of stable isotope-labeled internal standards (e.g., ¹³C- or ²H-labeled versions of the analyte), which are added to the sample at the beginning of the workflow. These standards behave identically to the analyte during extraction, chromatography, and ionization, allowing for precise correction of any sample loss or matrix-induced signal suppression. nih.govresearchgate.net

Method validation includes the determination of key performance characteristics such as the limit of quantification (LOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov Modern LC-MS/MS assays can achieve LOQs in the low picogram-per-milliliter (pg/mL) or nanogram-per-liter (ng/L) range. nih.govnih.govnih.gov The method's accuracy (closeness to the true value) and precision (reproducibility of measurements) are assessed using quality control samples at multiple concentration levels. nih.gov

Table 4: Representative Performance of a Validated LC-MS/MS Method for Steroid Quantification in Serum This table illustrates the performance characteristics achievable with modern quantitative methods. Data is adapted from methods for related androgens. nih.govnih.gov

| Analyte | Limit of Quantification (LOQ) | Intra-assay CV (%) | Inter-assay CV (%) | Recovery (%) |

| Androstenedione | 100 pg/mL | < 15% | < 11% | 86.2 - 90.3% |

| Testosterone | 50 pg/mL | < 15% | < 11% | 88.2 - 90.3% |

| Estrone | 4 pg/mL | < 15% | < 11% | 83.6 - 94.5% |

| Estradiol | 1 pg/mL | < 15% | < 11% | 72.1 - 84.7% |

Isotope Ratio Mass Spectrometry for Origin Determination

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the origin of organic compounds, including steroids like 5beta-Androst-8(14)-ene-3,17-dione. It differentiates between endogenous (naturally produced by the body) and exogenous (synthetic) sources by measuring the relative abundance of stable isotopes, primarily carbon-13 (¹³C) and carbon-12 (¹²C). rsc.org

The fundamental principle lies in the fact that the ¹³C/¹²C ratio in synthetic steroids often differs from that in endogenous steroids due to the different carbon sources and manufacturing processes used. rsc.org Plants, which are the ultimate source of carbon for both natural production in the body (via diet) and chemical synthesis, have different photosynthetic pathways (C3, C4, CAM) that result in distinct isotopic signatures. These signatures are passed on to the resulting steroidal compounds.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a commonly employed method for the compound-specific isotope analysis (CSIA) of steroids. acs.orgnih.gov In this technique, the sample is first purified, and the target compound, this compound, is separated from other components using a gas chromatograph. The separated compound is then combusted in an online reactor to convert it into carbon dioxide (CO₂) gas, which is subsequently introduced into the mass spectrometer. The IRMS measures the precise ratio of ¹³C-CO₂ to ¹²C-CO₂, providing a delta value (δ¹³C) that reflects the isotopic composition of the original steroid.

A significant challenge in GC-IRMS is that many steroids, including this compound, are not sufficiently volatile for direct GC analysis and require derivatization. nih.gov This chemical modification step can introduce additional carbon atoms, necessitating a correction of the final isotope data to reflect the true value of the original molecule. nih.gov

To circumvent the limitations of derivatization, newer methods such as High-Temperature Liquid Chromatography-Isotope Ratio Mass Spectrometry (HT-LC/IRMS) have been developed. acs.orgnih.govacs.org This approach allows for the analysis of nonpolar, unconjugated steroids in their native form, eliminating the need for derivatization and the subsequent isotopic correction. acs.orgnih.gov The applicability of HT-LC/IRMS has been demonstrated for various steroids, and its use could be extended to this compound for a more direct and accurate origin assessment. acs.org

Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound by chromatographic and mass spectrometric methods. The primary goals are to extract the analyte from the sample matrix (e.g., biological fluids, tissues), remove interfering substances, and concentrate the analyte to a level suitable for detection. mdpi.com

Initial sample cleanup often involves protein precipitation followed by extraction techniques. mdpi.com Common methods include:

Liquid-Liquid Extraction (LLE): This classic technique uses immiscible solvents (e.g., ethyl acetate (B1210297)/n-hexane, methyl t-butyl ether) to partition the steroid from the aqueous sample matrix. rsc.orgresearchgate.net

Solid-Phase Extraction (SPE): SPE provides a more efficient and selective cleanup compared to LLE. mdpi.com Cartridges packed with sorbents like C18 are widely used for extracting and concentrating steroids from biological samples. mdpi.com

For enhanced analytical performance, particularly in Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is an essential step. researchgate.net this compound contains two ketone groups which, while not requiring derivatization for simple GC introduction, can be modified to improve chromatographic behavior and detection sensitivity. mdpi.com Derivatization converts the polar functional groups of the steroid into less polar, more volatile, and more thermally stable derivatives. mdpi.comresearchgate.net

Several derivatization strategies are employed for ketosteroids:

Silylation: This is the most common approach for steroids, where active hydrogens are replaced by a trimethylsilyl (TMS) group. rsc.org Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium (B1175870) iodide (NH₄I) and an additive like 2-propanethiol (B166235) or dithioerythritol (B556865) (DTE), are used to form enol-TMS ethers from the ketone groups. mdpi.comresearchgate.net

Oximation: Ketone groups can be converted to oximes using reagents like hydroxylamine (B1172632) or O-methyl-hydroxylamine. researchgate.net This is often followed by silylation of any hydroxyl groups present on other steroids in the sample.

Formation of Fluorinated Derivatives: The use of fluorinated derivatizing agents can significantly enhance sensitivity in GC-MS with electron capture negative ionization (ECNI). For instance, mixed pentafluorophenyldimethylsilyl-trimethylsilyl (flophemesyl-TMS) derivatives have been used for the sensitive analysis of steroids. rsc.orgnih.gov

The choice of derivatization reagent and method depends on the specific analytical requirements, such as the desired sensitivity and the need to analyze multiple steroids simultaneously. Microwave-assisted derivatization has been shown to accelerate the reaction time significantly compared to conventional heating methods. mdpi.com

The table below summarizes common derivatization approaches applicable to ketosteroids for GC-MS analysis.

Table 1: Derivatization Reagents for GC-MS Analysis of Ketosteroids

| Derivatization Approach | Reagent(s) | Target Functional Group | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Silylation | MSTFA:NH₄I:DTE | Ketone | Enol-Trimethylsilyl (enol-TMS) ether | Improves volatility and thermal stability; commonly used. mdpi.com |

| Mixed Silylation | Flophemesyl-TMS reagents | Ketone/Hydroxyl | Mixed flophemesyl-TMS derivative | Excellent sensitivity for GC-MS in selected ion monitoring (SIM) mode. rsc.org |

These sample preparation and derivatization techniques are crucial for overcoming challenges such as low analyte concentrations and complex sample matrices, thereby enabling the robust and sensitive analysis of this compound. researchgate.netresearchgate.netanu.edu.aunist.gov

Theoretical and Computational Chemistry Approaches to 5beta Androst 8 14 Ene 3,17 Dione

Quantum Chemical Calculations for Conformational Analysis and Energetic Stability

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic landscape of 5β-Androst-8(14)-ene-3,17-dione. The conformational flexibility of the androstane (B1237026) skeleton, with its fused ring system, gives rise to multiple potential low-energy structures that can influence its biological activity.

Density Functional Theory (DFT) is a widely used method for these investigations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or larger. nih.govnih.gov These calculations begin with a systematic search of the conformational space by rotating the flexible bonds of the molecule. Each identified conformer is then subjected to geometry optimization to find its lowest energy state.

Table 1: Representative Theoretical Conformational Analysis of 5β-Androst-8(14)-ene-3,17-dione

This table illustrates a hypothetical outcome of DFT calculations for the relative energies of different conformers. The actual values would require specific and intensive computational studies.

| Conformer ID | A-Ring Conformation | B-Ring Conformation | C-Ring Conformation | D-Ring Conformation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | Chair | Chair | Half-Chair | 13β-Envelope | 0.00 | 75.3 |

| Conf-2 | Twist-Boat | Chair | Half-Chair | 13β-Envelope | 1.25 | 12.1 |

| Conf-3 | Chair | Half-Chair | Half-Chair | 14α-Envelope | 2.50 | 3.3 |

| Conf-4 | Chair | Chair | Twist-Boat | 13β-Envelope | 3.10 | 1.5 |

Note: Data is representative and for illustrative purposes only.

Molecular Dynamics Simulations of Compound-Protein Interactions for Elucidating Binding Mechanisms

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic interactions between 5β-Androst-8(14)-ene-3,17-dione and its potential protein targets, such as nuclear receptors or metabolic enzymes. nih.govyoutube.com These simulations model the movement of every atom in the system over time, providing a detailed picture of the binding process. irbbarcelona.org

An MD simulation begins with the docking of the steroid into the binding site of a protein, for which a 3D structure is available. The entire system, including the protein, the ligand, and surrounding water molecules, is then subjected to a simulation that can span from nanoseconds to microseconds.

These simulations can reveal:

Binding Affinity: By calculating the free energy of binding, MD simulations can predict how strongly the compound will interact with the protein. nih.gov

Key Amino Acid Interactions: The simulations identify the specific amino acid residues in the protein that form crucial hydrogen bonds, hydrophobic interactions, or salt bridges with the steroid. nih.gov

Conformational Changes: MD can show how the protein and the ligand change their shapes to accommodate each other upon binding.

For 5β-Androst-8(14)-ene-3,17-dione, MD simulations could elucidate its binding mode within a receptor like the androgen receptor, highlighting the importance of the keto groups at C3 and C17 and the unique stereochemistry of the androstane core for receptor recognition and activation.

Table 2: Illustrative Key Interactions from a Hypothetical MD Simulation of 5β-Androst-8(14)-ene-3,17-dione with a Receptor Binding Pocket

| Interacting Residue (Receptor) | Atom/Group on Steroid | Type of Interaction |

| Arg752 | O at C17 | Hydrogen Bond |

| Asn705 | O at C3 | Hydrogen Bond |

| Gln711 | A-Ring H's | Hydrophobic |

| Leu704 | B-Ring H's | Hydrophobic |

| Met745 | D-Ring H's | Hydrophobic |

Note: Data is representative and for illustrative purposes only.

In Silico Prediction of Metabolites and Biotransformation Pathways

Understanding the metabolic fate of 5β-Androst-8(14)-ene-3,17-dione is crucial, and in silico tools can predict its potential metabolites and biotransformation pathways. nih.gov These computational methods are broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com

Ligand-based methods use knowledge of known metabolic transformations of similar molecules. Expert systems contain databases of biotransformation rules, which are applied to the structure of 5β-Androst-8(14)-ene-3,17-dione to generate potential metabolites. buffalo.edu

Structure-based methods involve docking the steroid into the active sites of metabolic enzymes, primarily from the Cytochrome P450 (CYP) superfamily, to predict which parts of the molecule are most susceptible to modification. nih.gov

For a steroid like 5β-Androst-8(14)-ene-3,17-dione, predicted metabolic reactions would likely include hydroxylations at various positions on the steroid nucleus and reduction of the ketone groups at C3 and C17. nih.gov Some advanced tools can even predict the likelihood of each metabolite being formed. researchgate.net

Table 3: Predicted Metabolites of 5β-Androst-8(14)-ene-3,17-dione via In Silico Tools

| Predicted Metabolite | Type of Biotransformation | Predicted Catalyzing Enzyme |

| 5β-Androst-8(14)-ene-3α-ol-17-one | Reduction of 3-keto group | 3α-Hydroxysteroid Dehydrogenase |

| 5β-Androst-8(14)-ene-3β-ol-17-one | Reduction of 3-keto group | 3β-Hydroxysteroid Dehydrogenase |

| 5β-Androst-8(14)-ene-3-one-17β-ol | Reduction of 17-keto group | 17β-Hydroxysteroid Dehydrogenase |

| 2α-Hydroxy-5β-Androst-8(14)-ene-3,17-dione | Hydroxylation | CYP Family Enzyme |

| 6β-Hydroxy-5β-Androst-8(14)-ene-3,17-dione | Hydroxylation | CYP Family Enzyme |

Note: Data is representative and for illustrative purposes only.

Structure-Activity Relationship (SAR) Modeling for Androstane Scaffolds to Inform Analog Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to correlate the chemical structure of compounds with their biological activity. kg.ac.rsnih.gov For the androstane scaffold, these models can help in designing new analogs of 5β-Androst-8(14)-ene-3,17-dione with potentially improved or more specific activities.

The process involves compiling a dataset of androstane derivatives with their measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., logP).

Statistical methods, ranging from multiple linear regression to machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity. researchgate.net Such models can highlight which structural features are most important for activity. For instance, an SAR model might reveal that the presence of a ketone at C17 is crucial for binding to a particular receptor, while modifications at C6 could enhance selectivity. taylorfrancis.com This information is invaluable for guiding the synthesis of new and potentially more effective steroidal compounds. nih.gov

Table 4: Illustrative SAR Insights for the Androstane Scaffold

| Structural Feature/Modification | Position on Scaffold | General Impact on a Hypothetical Activity | Rationale for Analog Design |

| 5β-configuration | A/B Ring Junction | Alters overall molecular shape, potentially increasing receptor specificity. | Explore 5α-analogs to probe the importance of the bent A/B ring structure. |

| 8(14)-double bond | C-Ring | Confers rigidity to the C/D ring system. | Synthesize analogs with a saturated C-ring to assess the impact of flexibility. |

| 3-keto group | A-Ring | May act as a hydrogen bond acceptor. | Replace with hydroxyl or other groups to modulate binding affinity. |

| 17-keto group | D-Ring | Often critical for receptor interaction. | Introduce different substituents to explore steric and electronic requirements of the binding pocket. |

Note: Data is representative and for illustrative purposes only.

Emerging Research Avenues and Future Directions in 5beta Androst 8 14 Ene 3,17 Dione Research

Unraveling Novel Biosynthetic Enzymes and Pathways Responsible for its Formation

The biosynthesis of steroid hormones is a well-orchestrated process involving a series of enzymatic reactions catalyzed primarily by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). nih.gov The established pathways for the synthesis of common androgens and estrogens from cholesterol are well-documented. mdpi.combio-rad.com However, the formation of a Δ8(14) double bond, as seen in 5β-Androst-8(14)-ene-3,17-dione, is not a feature of the canonical steroidogenic pathways. This suggests the existence of either novel enzymes or alternative activities of known enzymes.

Future research should focus on identifying the enzymatic machinery capable of producing this specific isomer. A key area of investigation would be the exploration of alternative steroidogenic pathways in various tissues. While the adrenal glands, gonads, and placenta are the primary sites of steroid synthesis, other tissues also express steroidogenic enzymes and may harbor unique metabolic capabilities. oup.com

Potential Research Approaches:

Enzyme Screening: A comprehensive screening of known steroidogenic enzymes (e.g., various CYPs and HSDs) for their ability to produce 5β-Androst-8(14)-ene-3,17-dione from various precursors would be a critical first step.

Transcriptomic and Proteomic Analyses: Tissues suspected of producing this isomer could be analyzed using transcriptomics and proteomics to identify uncharacterized enzymes that are co-expressed with known steroidogenic enzymes.

Recombinant Enzyme Studies: Once candidate enzymes are identified, they can be expressed in recombinant systems to confirm their specific activity and characterize their kinetic properties for the formation of the 8(14)-ene structure.

Comprehensive Metabolomic Profiling in Diverse Biological Contexts to Identify All Transformations

Just as its biosynthesis is unknown, the metabolic fate of 5β-Androst-8(14)-ene-3,17-dione is also a mystery. Metabolomic profiling has emerged as a powerful tool for understanding the complex network of steroid metabolism and identifying novel metabolites. endocrine-abstracts.orgnih.gov Applying these techniques to study the transformations of 5β-Androst-8(14)-ene-3,17-dione in various biological systems is a crucial next step.

The metabolism of androstenedione (B190577) isomers typically involves reactions such as reduction, hydroxylation, and conjugation. mdpi.com It is plausible that 5β-Androst-8(14)-ene-3,17-dione undergoes similar transformations. For instance, the keto groups at C3 and C17 could be reduced, and various hydroxylations could occur at different positions on the steroid nucleus.

Future Research Directions:

In Vitro Metabolism Studies: Incubating 5β-Androst-8(14)-ene-3,17-dione with liver microsomes, hepatocytes, and other relevant cell types can help identify its primary metabolites.

In Vivo Studies in Animal Models: Administering the compound to animal models and analyzing urine, feces, and tissue samples using advanced mass spectrometry techniques can provide a comprehensive picture of its metabolic pathways.

Steroid Metabolome Analysis: Untargeted steroid metabolomics can be employed to identify all potential metabolites and create a detailed metabolic map for this compound. nih.gov

Development of Advanced Analytical Techniques for Low-Abundance Species and Isomers

A significant challenge in studying rare steroid isomers like 5β-Androst-8(14)-ene-3,17-dione is their likely low endogenous concentrations, which can be difficult to detect and quantify using standard methods. The presence of numerous other steroid isomers further complicates the analysis, requiring highly selective and sensitive analytical techniques. thermofisher.com

Recent advancements in analytical chemistry, particularly in mass spectrometry, offer promising solutions. Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the cornerstones of steroid analysis. nih.gov However, for isomeric separation, more advanced methods may be necessary.

Key Analytical Technologies for Future Research:

| Analytical Technique | Principle | Application in Steroid Isomer Analysis |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation. | Provides high sensitivity and specificity for quantifying known steroids. Method development with specialized columns (e.g., biphenyl (B1667301) phases) can improve the separation of isomers. thermofisher.comthermofisher.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | A classic and powerful technique for steroid profiling, often requiring derivatization. It can provide excellent resolution of many isomers. oup.com |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to LC-MS. | Particularly useful for separating steroid isomers that are difficult to resolve by chromatography alone. Derivatization can further enhance separation. nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition and differentiation of isobaric compounds. | Can help in the identification of unknown metabolites and provide greater confidence in compound identification. |

The development of robust and validated analytical methods incorporating these technologies will be fundamental to advancing our understanding of 5β-Androst-8(14)-ene-3,17-dione.

Elucidation of Broader Biological System Interactions in Non-Human Models, Beyond Known Hematopoietic Effects

While the biological effects of 5β-Androst-8(14)-ene-3,17-dione are unknown, the activities of related compounds can provide clues for future investigation. For example, some 5β-reduced androgens, such as 5β-androstanediol, are known to have biological activities, including potential immunomodulatory effects. ontosight.airupahealth.com It is therefore plausible that 5β-Androst-8(14)-ene-3,17-dione or its metabolites could interact with various biological systems.

Initial research should focus on non-human models to explore a wide range of potential effects. Rodent models are commonly used in steroid research to study physiological and pathological processes. nih.gov Additionally, non-mammalian models like zebrafish are increasingly being used in preclinical research due to their genetic tractability and the ability to perform high-throughput screening. embopress.org

Proposed Areas of Investigation in Non-Human Models:

Androgen Receptor and Estrogen Receptor Binding Assays: To determine if 5β-Androst-8(14)-ene-3,17-dione or its metabolites can bind to and activate or inhibit these key steroid hormone receptors.

Cell-Based Assays: Using cell lines representing different tissues (e.g., prostate, breast, bone, immune cells) to screen for a wide range of cellular responses.

In Vivo Studies in Rodent Models: To investigate the effects on various physiological systems, including reproductive, metabolic, cardiovascular, and nervous systems. This could involve monitoring changes in organ weight, hormone levels, and gene expression profiles.

Exploring Neurosteroidal Activity: Given that some steroid metabolites have neuroactive properties, investigating the potential effects of 5β-Androst-8(14)-ene-3,17-dione on the central nervous system is a promising avenue.

By systematically exploring these research avenues, the scientific community can begin to unravel the mysteries surrounding 5β-Androst-8(14)-ene-3,17-dione and determine its potential significance in biology and medicine.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 5β-Androst-8(14)-ene-3,17-dione in biological tissues?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For tissue samples, homogenize the tissue in methanol or acetonitrile, followed by solid-phase extraction (SPE) to isolate steroids. Use deuterated internal standards (e.g., d₃-5β-Androst-8(14)-ene-3,17-dione) to correct for matrix effects. Thin-layer chromatography (TLC) can also be used for preliminary separation, as demonstrated in tumor tissue analysis .

Q. What is the metabolic role of 5β-Androst-8(14)-ene-3,17-dione in steroidogenic pathways?

- Methodological Answer : This compound is a precursor in the biosynthesis of testosterone and other androgens. In vitro assays using rat liver microsomes or recombinant enzymes (e.g., 17β-hydroxysteroid dehydrogenase) can track its conversion. Isotopic labeling (e.g., ¹⁴C or ³H) allows quantification of metabolic flux. Studies in hormone-dependent tumors suggest it may act as an intermediate in localized steroidogenesis, requiring tissue-specific enzyme profiling .

Advanced Research Questions

Q. How can microbial biotransformation of phytosterols be optimized to produce 5β-Androst-8(14)-ene-3,17-dione?

- Methodological Answer : Use Mycobacterium fortuitum strains with 3-ketosteroid-Δ¹-dehydrogenase (KstD) deficiency to prevent unwanted side-chain degradation. Overexpress rate-limiting enzymes (e.g., CYP450 monooxygenases) via plasmid-based systems. Optimize fermentation conditions (pH 7.0, 30°C, dissolved oxygen >30%) and feed phytosterols in a phased manner to reduce toxicity. Monitor intermediates using HPLC and adjust gene expression via inducible promoters .

Q. How can contradictory findings in 5β-Androst-8(14)-ene-3,17-dione residue quantification be resolved?

- Methodological Answer : Discrepancies often arise from matrix effects or unstable metabolites. Implement a harmonized protocol:

Validate extraction efficiency across substrates (e.g., liver vs. muscle).

Use isotope dilution assays to account for degradation during storage.

Perform inter-laboratory comparisons with blinded samples.

Reference materials (e.g., NIST-certified standards) and standardized LC-MS/MS parameters (collision energy, ion transitions) improve reproducibility .

Q. What structural modifications enhance the bioactivity of 5β-Androst-8(14)-ene-3,17-dione, and what synthetic routes are feasible?

- Methodological Answer : Introduce hydroxyl groups at C9 or C11α positions via microbial hydroxylation (e.g., Rhizopus arrhizus) to improve anti-inflammatory activity. For synthetic routes, start with 16-dehydropregnenolone acetate (16-DPA) or 4-androstene-3,17-dione (4-AD) as precursors. Use Wittig reactions or Sharpless epoxidation for side-chain modifications. Characterize products via NMR (¹H, ¹³C) and X-ray crystallography to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.